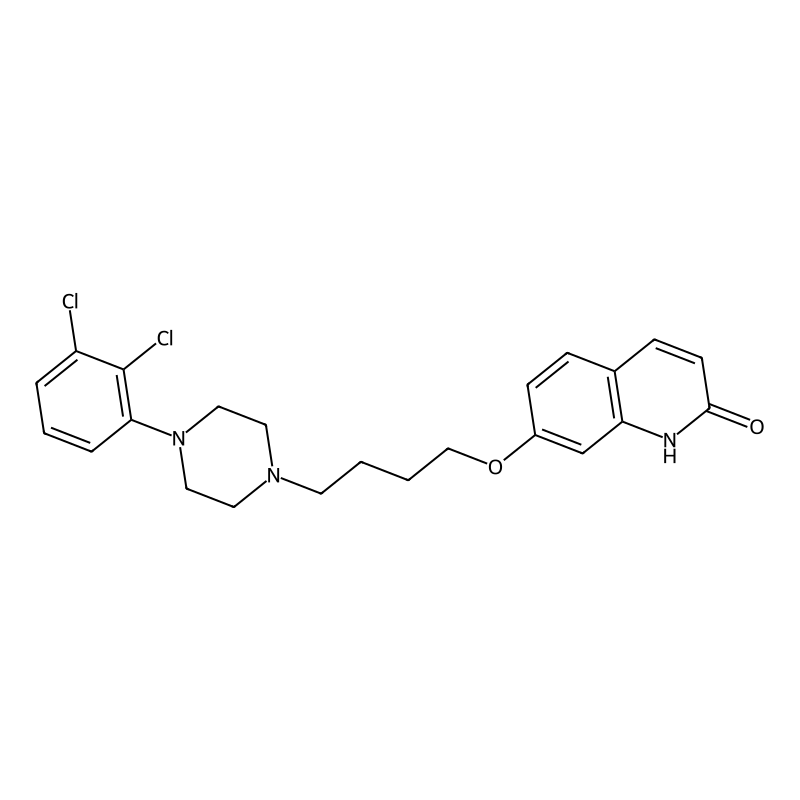

Dehydroaripiprazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dehydroaripiprazole is a pharmacologically active metabolite of aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. Its chemical formula is and it is known for its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while functioning as an antagonist at serotonin 5-HT2A receptors . This compound plays a significant role in the therapeutic effects of aripiprazole, contributing to its efficacy in managing various psychiatric disorders.

The mechanism of action of dehydroaripiprazole is likely similar to that of Aripiprazole. Aripiprazole is known to act as a partial dopamine D2 receptor agonist and a serotonin 5-HT2A receptor antagonist []. This means it partially activates dopamine D2 receptors and blocks serotonin 5-HT2A receptors, which is thought to contribute to its antipsychotic effects. While the exact mechanism of dehydroaripiprazole is not fully elucidated, its structural similarity to Aripiprazole suggests a potential shared mechanism.

Data on the specific safety profile of dehydroaripiprazole is scarce. However, given its close relation to Aripiprazole, potential side effects of Aripiprazole use might be a relevant reference point. These reported side effects include drowsiness, dizziness, nausea, and movement disorders []. More research is needed to definitively establish the safety profile of dehydroaripiprazole.

Pharmacokinetic Studies

- Understanding drug metabolism: Researchers are interested in understanding how the body metabolizes Aripiprazole and the role Dehydroaripiprazole plays in this process. Studies investigate factors influencing the conversion of Aripiprazole to Dehydroaripiprazole, including individual variations in enzyme activity and potential interactions with other medications. This information helps determine appropriate dosing strategies and potential drug interactions.

- Developing analytical methods: Developing accurate and sensitive methods to measure Dehydroaripiprazole in biological samples is crucial for pharmacokinetic studies. Researchers have established various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, to quantify Dehydroaripiprazole in plasma and other matrices.

Investigating Therapeutic Effects

- Contribution to Aripiprazole's efficacy: Some studies suggest that Dehydroaripiprazole might contribute to the antipsychotic and mood-stabilizing effects of Aripiprazole. Researchers are investigating the specific mechanisms by which Dehydroaripiprazole interacts with neurotransmitter systems in the brain, potentially complementing the actions of Aripiprazole.

Future Directions

- Personalized medicine: Exploring the role of Dehydroaripiprazole in individual responses to Aripiprazole treatment could pave the way for personalized medicine. By understanding how Dehydroaripiprazole levels impact treatment outcomes, researchers might develop strategies to tailor treatment plans for individual patients.

- Investigating broader applications: Dehydroaripiprazole's potential therapeutic effects beyond its role as a metabolite of Aripiprazole are being explored. Researchers are investigating its potential applications in treating other conditions, such as depression and bipolar disorder.

Dehydroaripiprazole undergoes several biochemical transformations. It is primarily formed through the oxidative metabolism of aripiprazole, involving the removal of hydrogen atoms from the molecule . The metabolic pathway includes reactions facilitated by cytochrome P450 enzymes, which convert aripiprazole into dehydroaripiprazole and other metabolites. These transformations can affect the pharmacokinetics and pharmacodynamics of the drug, influencing its therapeutic effects and side effects .

Dehydroaripiprazole exhibits significant biological activity, particularly in modulating dopaminergic and serotonergic systems. Studies indicate that it retains much of the pharmacological activity of aripiprazole, effectively influencing mood and cognition by balancing neurotransmitter levels in the brain . Its partial agonist activity at dopamine D2 receptors helps alleviate symptoms of schizophrenia while minimizing adverse effects commonly associated with traditional antipsychotics.

The synthesis of dehydroaripiprazole can be achieved through various methods, primarily starting from aripiprazole. One common approach involves:

- Oxidation: Aripiprazole is subjected to oxidative conditions using reagents such as potassium permanganate or other oxidizing agents.

- Isolation: The resulting dehydroaripiprazole is isolated through crystallization or chromatography techniques.

Alternative synthetic routes may involve modifications to the side chains or functional groups to enhance yield or purity .

Dehydroaripiprazole's primary application lies in its role as an active metabolite of aripiprazole, contributing to its therapeutic effects in treating mental health disorders. Additionally, recent studies suggest potential applications in other areas such as:

- Antituberculosis Agents: Research indicates that derivatives of dehydroaripiprazole may possess antitubercular properties, opening avenues for new treatments against tuberculosis .

- Neuropharmacology: Its unique receptor activity profile makes it a candidate for further investigation in neuropharmacological research aimed at developing new antipsychotic medications.

Interaction studies have demonstrated that dehydroaripiprazole interacts with various neurotransmitter receptors, notably dopamine and serotonin receptors. These interactions can influence both the efficacy and safety profiles of medications that are metabolized into this compound. Understanding these interactions is crucial for optimizing treatment regimens involving aripiprazole and its metabolites .

Several compounds share structural or functional similarities with dehydroaripiprazole. Below is a comparison highlighting their unique features:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Aripiprazole | Parent compound | Antipsychotic for schizophrenia/bipolar | Partial agonist activity at multiple receptors |

| OPC-14857 | Structural analog | Antipsychotic | Enhanced potency compared to aripiprazole |

| Brexpiprazole | Structural similarity | Antipsychotic | Improved receptor selectivity |

| Cariprazine | Structural similarity | Antipsychotic | Unique mechanism targeting D3 receptors |

Synthetic Pathways for Dehydroaripiprazole Production

Dehydroaripiprazole, chemically known as 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one, represents a critical active metabolite synthesized through sophisticated multi-step organic chemistry processes [1] [2]. The primary synthetic approach involves the controlled dehydrogenation of aripiprazole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as the oxidizing agent [1] [3]. This transformation introduces a double bond in the quinolinone ring system, resulting in the formation of the pharmacologically active dehydroaripiprazole [1] [2].

The synthetic methodology begins with aripiprazole dissolved in anhydrous tetrahydrofuran, followed by the addition of trifluoroacetic acid and subsequent treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone under controlled atmospheric conditions [1]. The reaction proceeds at room temperature for approximately 40 minutes under nitrogen atmosphere, achieving yields of up to 92% [1]. The process requires careful monitoring through thin-layer chromatography to ensure complete consumption of the starting material [1].

The workup procedure involves aqueous basification using 50% sodium hydroxide solution to adjust the pH to 12, followed by extraction with dichloromethane [1]. The combined organic phases are dried over magnesium sulfate and concentrated to yield the crude product, which is subsequently purified through recrystallization techniques [1] [2].

Key Intermediate Compounds in Multi-Step Synthesis

The synthesis of dehydroaripiprazole involves several critical intermediate compounds that serve as building blocks in the multi-step synthetic pathway [3] [8]. The foundational intermediate is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which undergoes alkylation with 1,4-dibromobutane in the presence of potassium carbonate in dimethylformamide at 60°C to produce 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [3] [8].

| Intermediate Compound | Chemical Formula | Molecular Weight (g/mol) | Role in Synthesis |

|---|---|---|---|

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | 179.17 | Starting phenolic compound |

| 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | 298.18 | Alkylated intermediate |

| 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | 231.12 | Piperazine coupling partner |

| Aripiprazole (starting material) | C23H27Cl2N3O2 | 448.39 | Substrate for dehydrogenation |

| Dehydroaripiprazole (final product) | C23H25Cl2N3O2 | 446.37 | Final oxidized product |

The piperazine component, 1-(2,3-dichlorophenyl)piperazine, represents another crucial intermediate that undergoes nucleophilic substitution with the bromobutoxy quinolinone derivative [3] [22]. This coupling reaction typically occurs in acetonitrile with sodium iodide catalysis, followed by reflux conditions in the presence of triethylamine [3] [8]. The resulting aripiprazole serves as the immediate precursor for dehydroaripiprazole formation through oxidative dehydrogenation [1] [3].

Catalytic Strategies for Piperazine Ring Formation

The formation and functionalization of the piperazine ring system in dehydroaripiprazole synthesis employs diverse catalytic strategies that enhance reaction efficiency and selectivity [9] [22]. The primary approach utilizes nucleophilic substitution mechanisms where 1-(2,3-dichlorophenyl)piperazine acts as the nucleophile in coupling reactions with appropriately functionalized quinolinone intermediates [3] [9].

| Catalytic Strategy | Reagent/Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-mediated dehydrogenation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Tetrahydrofuran, room temperature, 40 min | 92 |

| Trifluoroacetic acid activation | Trifluoroacetic acid | 12 mL per 0.16 mol substrate | Not specified |

| Alkali metal base catalysis | Potassium carbonate/Sodium hydroxide | Dimethylformamide, 60°C, potassium carbonate (1 equiv) | Not specified |

| Phase transfer catalysis | Benzyl tributyl ammonium bromide | Dimethylformamide, 150°C, microwave irradiation | Not specified |

| Microwave-assisted synthesis | Quaternary ammonium salts | 150°C, 30-45 min, focused microwave | Not specified |

Modern synthetic approaches incorporate phase transfer catalysis using quaternary ammonium salts under microwave irradiation conditions [10]. These methodologies provide enhanced reaction rates and improved selectivity while minimizing the formation of undesired by-products [10]. The microwave-assisted procedures typically operate at 150°C for 30-45 minutes, offering significant advantages in terms of reaction time and energy efficiency [10].

The catalytic dehydrogenation process utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone proceeds through a hydride transfer mechanism [19] [20] [21]. This oxidizing agent demonstrates remarkable selectivity for the conversion of saturated quinolinone systems to their corresponding unsaturated analogs [19] [20]. The mechanism involves initial charge-transfer complex formation, followed by hydride abstraction and subsequent proton elimination to establish the double bond in the quinolinone ring [20] [21].

Process Optimization and Industrial-Scale Production

Industrial-scale production of dehydroaripiprazole requires comprehensive process optimization to ensure consistent quality, yield, and economic viability [15] [17]. The optimization parameters encompass reaction conditions, solvent selection, temperature control, and downstream processing methodologies [15] [24]. Critical process variables include maintaining anhydrous conditions, precise temperature control within ±2°C, and ensuring complete nitrogen atmosphere throughout the reaction sequence [1] [24].

| Process Parameter | Optimal Conditions | Critical Control Points | Impact on Quality |

|---|---|---|---|

| Reaction Temperature | Room temperature (20°C) | Temperature stability ±2°C | Selectivity and yield optimization |

| Reaction Time | 40 minutes under nitrogen | Complete consumption of starting material | Complete conversion |

| Solvent System | Anhydrous tetrahydrofuran | Moisture exclusion (<50 ppm) | Prevents hydrolysis reactions |

| pH Control | pH 12 with 50% sodium hydroxide | Precise pH adjustment | Ensures product isolation |

| Workup Method | Dichloromethane extraction | Phase separation efficiency | Removes impurities |

| Purification Strategy | Recrystallization from ethanol | Crystal form control | Controls polymorphic form |

Solvent selection plays a crucial role in process optimization, with tetrahydrofuran demonstrating superior performance due to its excellent solvating properties and chemical compatibility with the reaction conditions [23] [24] [27]. The anhydrous nature of tetrahydrofuran prevents unwanted hydrolysis reactions and maintains the integrity of sensitive intermediates [23] [27]. Industrial processes typically incorporate continuous moisture monitoring systems to ensure water content remains below 50 parts per million [24].

Temperature control represents another critical optimization parameter, as deviations can significantly impact reaction selectivity and product quality [15] [17]. The optimal reaction temperature of 20°C provides the ideal balance between reaction rate and selectivity, minimizing side product formation while ensuring complete conversion [1]. Industrial reactors employ sophisticated temperature control systems with automated feedback mechanisms to maintain precise thermal conditions [15].

The scalability of the dehydrogenation process has been demonstrated through large-scale synthesis protocols that maintain the high yields observed in laboratory-scale reactions [1] [8]. Industrial implementations typically employ multi-kilogram batch sizes with careful attention to mixing efficiency and heat transfer characteristics [8]. The reaction monitoring systems utilize high-performance liquid chromatography to track conversion progress and ensure optimal reaction endpoints [16].

Impurity Profiling and Quality Control Measures

Comprehensive impurity profiling and quality control measures are essential for ensuring the pharmaceutical-grade quality of dehydroaripiprazole [13] [16] [17]. The analytical framework encompasses multiple orthogonal techniques to characterize and quantify potential impurities arising from synthetic processes, degradation pathways, and storage conditions [13] [16]. High-performance liquid chromatography with ultraviolet detection at 245 nanometers serves as the primary analytical method for assay determination and related substance analysis [4] [13] [16].

| Analytical Parameter | Specification Limit | Test Method | Acceptance Criteria |

|---|---|---|---|

| Assay by High-Performance Liquid Chromatography | 98.0-102.0% | Ultra High-Performance Liquid Chromatography-Ultraviolet at 245 nm | Within United States Pharmacopeia/European Pharmacopoeia limits |

| Related substances | ≤2.0% total impurities | High-Performance Liquid Chromatography with gradient elution | Individual: ≤0.5%, Total: ≤2.0% |

| Residual solvents | International Council for Harmonisation Class 2/3 limits | Gas Chromatography-headspace analysis | Per International Council for Harmonisation Q3C guidelines |

| Heavy metals | ≤20 ppm | Inductively Coupled Plasma-Mass Spectrometry | Per United States Pharmacopeia <232> |

| Polymorphic form | Form V (thermodynamically stable) | Powder X-ray Diffraction analysis | Consistent with reference standard |

| Particle size distribution | D90 ≤100 μm | Laser diffraction | Suitable for bioavailability |

The impurity profile of dehydroaripiprazole includes potential process-related impurities such as unreacted starting materials, by-products from side reactions, and degradation products formed under stress conditions [16] [17]. The primary process impurities include residual aripiprazole, partially oxidized intermediates, and dimeric compounds resulting from coupling reactions [16]. Degradation impurities may arise from hydrolysis, oxidation, or photolytic processes, necessitating comprehensive stability studies under International Council for Harmonisation guidelines [16].

Advanced analytical techniques such as liquid chromatography-mass spectrometry provide structural elucidation capabilities for unknown impurities and enable trace-level quantification [13] [14]. The method validation protocols encompass specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness studies [16]. Linearity studies demonstrate acceptable correlation coefficients greater than 0.998 across the concentration ranges of 0.05-2.5 micrograms per milliliter for impurity analysis [16].

Polymorphic form control represents a critical quality attribute, with Form V identified as the thermodynamically stable polymorph under ambient conditions [2] [31]. Powder X-ray diffraction analysis serves as the primary technique for polymorphic characterization, with characteristic peaks providing definitive identification of the crystal form [2]. The stability relationship studies indicate that Form V remains stable in the temperature range of 5-60°C, while Form I becomes stable at temperatures ≥70°C [2] [31].

Solubility Characteristics in Pharmaceutical Solvents

The solubility profile of dehydroaripiprazole demonstrates significant variability across different pharmaceutical solvents, reflecting its complex molecular structure and hydrogen bonding capabilities. The compound exhibits optimal solubility in dimethyl formamide, achieving approximately 25 mg/mL under standard conditions [1]. Dimethyl sulfoxide provides comparable solubility at approximately 20 mg/mL, making both solvents suitable for stock solution preparation in analytical applications [1].

| Solvent | Solubility (mg/mL) | Temperature Requirement | Reference |

|---|---|---|---|

| Dimethyl formamide (DMF) | 25 | Room temperature | [1] |

| Dimethyl sulfoxide (DMSO) | 20 | Room temperature | [1] |

| DMF:PBS (1:3, pH 7.2) | 0.25 | Room temperature | [1] |

| Water | 0.006 | Room temperature | [2] |

| Chloroform | Slightly soluble | Room temperature | [3] |

| Methanol | Slightly soluble | Requires heating | [3] |

Aqueous solubility remains severely limited, with dehydroaripiprazole demonstrating water solubility of only 0.006 mg/mL [2]. This poor aqueous solubility necessitates co-solvent systems for pharmaceutical formulations. The DMF:phosphate buffered saline system (1:3 ratio, pH 7.2) achieves enhanced solubility of 0.25 mg/mL, though this solution exhibits limited stability and requires preparation immediately before use [1].

The compound demonstrates pH-dependent solubility characteristics, with enhanced dissolution observed under mildly acidic conditions. The predicted pKa value of 11.22±0.70 suggests weak basic properties, contributing to pH-sensitive solubility behavior [3]. Chloroform and methanol provide limited solubility, with methanol requiring elevated temperatures for effective dissolution [3] [4].

Thermal Behavior and Phase Transitions

Dehydroaripiprazole exhibits complex thermal behavior characterized by multiple polymorphic forms and distinct phase transitions. Differential scanning calorimetry analysis reveals a primary melting point exceeding 139°C with decomposition, indicating thermal instability at elevated temperatures [3] [5]. The decomposition temperature represents a critical parameter for processing and formulation development.

| Thermal Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | >139°C (decomposition) | DSC | [3] [5] |

| Boiling Point (predicted) | 654.4±55.0°C | Computational | [3] |

| Flash Point | 349°C | Computational | [3] |

| Density (predicted) | 1.281±0.06 g/cm³ | Computational | [3] |

Crystal form exploration has identified five distinct polymorphic forms (Forms I, II, III, IV, and V), two methanol solvates, and a monohydrate [6]. Form V represents the thermodynamically stable modification within the temperature range of 5-60°C, while Form I achieves stability at temperatures ≥70°C [6]. The transition temperature between these enantiotropic forms lies between 60-70°C, representing a critical consideration for processing and storage conditions.

Polymorphic Forms I, II, III, and IV demonstrate monotropic relationships with each other, indicating irreversible transitions under standard conditions [6]. The methanol solvates exhibit distinct stability profiles, with Methanol Solvate 2 representing the thermodynamically stable solvated form at ambient temperature [6]. Desolvation processes consistently yield Form III, regardless of the initial solvated form [6].

| Polymorph | Stability Range | Relationship Type | Preparation Method |

|---|---|---|---|

| Form I | ≥70°C | Enantiotropic with V | Crystallization/heating |

| Form II | Metastable | Monotropic | Solvent crystallization |

| Form III | Metastable | Monotropic | Desolvation products |

| Form IV | Metastable | Monotropic | Solvent crystallization |

| Form V | 5-60°C | Thermodynamically stable | Slow crystallization |

The monohydrate formation occurs through solvent-mediated conversion in aqueous environments, with water molecules occupying specific positions within the crystal lattice [6]. Single-crystal structure analysis reveals the formation of dimeric structures stabilized by nitrogen-hydrogen···oxygen hydrogen bonds between amide groups [6].

pH-Dependent Degradation Pathways

Dehydroaripiprazole demonstrates variable stability across different pH conditions, with distinct degradation pathways observed under specific environmental stresses. Extensive forced degradation studies conducted according to International Conference on Harmonization guidelines reveal compound-specific stability characteristics [7] [8] [9].

Under acidic conditions (pH 1-2), dehydroaripiprazole exhibits remarkable stability with no significant degradation observed after 48 hours of exposure [7] [9]. This acid stability contrasts with many pharmaceutical compounds and represents a favorable characteristic for gastrointestinal delivery systems. Neutral pH conditions (pH 6-8) similarly demonstrate excellent stability, with no detectable degradation products formation [7].

| pH Condition | Degradation Extent | Primary Products | Duration | Mechanism |

|---|---|---|---|---|

| Acidic (pH 1-2) | Stable | None identified | 48 hours | No degradation |

| Neutral (pH 6-8) | Stable | None identified | 48 hours | No degradation |

| Basic (pH 10-12) | Moderate degradation | Hydrolysis products | 48 hours | Base-catalyzed hydrolysis |

| Oxidative (H₂O₂) | Major degradation | N-oxide formation | 48 hours | Nitrogen oxidation |

Basic conditions (pH 10-12) induce moderate degradation through base-catalyzed hydrolysis mechanisms [7] [9]. The alkaline environment facilitates nucleophilic attack on susceptible molecular regions, leading to the formation of hydrolysis fragments. This base sensitivity necessitates careful pH control in pharmaceutical formulations intended for extended storage.

Oxidative degradation represents the most significant stability concern for dehydroaripiprazole. Hydrogen peroxide exposure results in substantial degradation with formation of dehydroaripiprazole N-oxide as the primary degradation product [7] [8] [9] [10]. This oxidation occurs through nitrogen atom oxidation within the piperazine ring system, representing a common degradation pathway for nitrogen-containing pharmaceutical compounds.

The N-oxide formation follows first-order kinetics with oxygen-dependent reaction rates [8]. Oxidative stress testing demonstrates significant degradation potential, emphasizing the importance of antioxidant systems and oxygen-exclusion packaging for long-term stability maintenance.

Photolytic degradation studies reveal mild to moderate photosensitivity depending on wavelength and exposure conditions [7]. Ultraviolet light exposure can induce molecular rearrangements and bond cleavage, though the extent of photodegradation remains less severe than oxidative processes.

Solid-State Stability Under Accelerated Conditions

Accelerated stability testing according to International Conference on Harmonization Q1A(R2) guidelines provides critical insights into dehydroaripiprazole stability under various storage conditions [11] [12]. Long-term stability studies at 25°C±2°C with 60%±5% relative humidity demonstrate excellent stability, with commercial preparations maintaining ≥4 years stability when stored at -20°C [1].

| Storage Condition | Test Duration | Expected Stability | Critical Parameters |

|---|---|---|---|

| 25°C±2°C / 60%±5% RH | Long-term (12+ months) | Stable (≥4 years) | Assay, impurities, water content |

| 30°C±2°C / 65%±5% RH | Intermediate (6-12 months) | Good stability | Assay, physical properties |

| 40°C±2°C / 75%±5% RH | Accelerated (6 months) | Monitor degradation | Degradation products |

| 60°C (dry heat) | Stress testing | Thermal decomposition | Thermal degradation products |

Intermediate storage conditions (30°C±2°C / 65%±5% relative humidity) maintain good stability over 6-12 month periods, though careful monitoring of physical properties and chemical stability becomes necessary [11]. These conditions represent typical pharmaceutical storage environments in controlled temperature facilities.

Accelerated conditions (40°C±2°C / 75%±5% relative humidity) require systematic monitoring for degradation product formation and potency maintenance [11]. The elevated temperature and humidity combination accelerates potential degradation mechanisms, providing predictive information for long-term stability projections.

Stress testing conditions at 50-60°C with controlled humidity rapidly identify potential degradation pathways and establish stability-limiting factors [11]. Thermal stress testing reveals decomposition temperatures and identifies critical temperature thresholds for processing and storage considerations.

Moisture sensitivity represents a significant stability concern for dehydroaripiprazole in solid dosage forms. Water activity levels exceeding 0.6 can initiate hydrolytic degradation processes and promote microbial growth [13]. Desiccated storage conditions maintain optimal stability by minimizing moisture-induced degradation mechanisms.

Freeze-thaw cycling studies assess physical stability and potential crystalline form changes under temperature fluctuation conditions [14]. These studies provide essential information for supply chain management and storage facility requirements.

The stability profile demonstrates that dehydroaripiprazole requires careful environmental control for optimal preservation of chemical and physical integrity. Temperature control, moisture exclusion, and protection from oxidative conditions represent critical factors for maintaining pharmaceutical quality throughout product lifecycles.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic